N1-(2,2-dimethoxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O7S/c1-27-12-6-4-11(5-7-12)22-16(13-9-30(25,26)10-14(13)21-22)20-18(24)17(23)19-8-15(28-2)29-3/h4-7,15H,8-10H2,1-3H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVZXDKPCMHTLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,2-dimethoxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 438.5 g/mol. The structure features an oxalamide functional group and a thieno[3,4-c]pyrazole moiety, which are integral to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O7S |
| Molecular Weight | 438.5 g/mol |
| CAS Number | 899733-35-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation. Research indicates that the compound exhibits antiproliferative effects on human colorectal cancer cell lines (HT-29 and Caco-2) through mechanisms similar to those of known anticancer agents like MPC-6827.
Key Findings:
- Antiproliferative Activity : The compound demonstrated significant inhibition of cell proliferation in both HT-29 and Caco-2 cells at concentrations of 5 µM and 10 µM over 24 to 72 hours. The inhibition rates reached up to 45% at 10 µM after 72 hours of treatment in Caco-2 cells .
- Structure-Activity Relationship : Variations in the chemical structure influenced biological activity. For instance, modifications at specific positions on the thieno[3,4-c]pyrazole ring were shown to enhance or diminish antiproliferative effects .
Case Studies
Several studies have evaluated the biological activity of similar compounds within the thieno[3,4-c]pyrazole class:
- Study on Anticancer Activity : A comparative analysis involving derivatives of thieno[3,4-c]pyrazole highlighted that compounds structurally related to this compound exhibited varying degrees of cytotoxicity against cancer cell lines .
- In Vivo Studies : Preliminary in vivo studies indicated that compounds with similar scaffolds could reduce tumor growth in models of colorectal cancer .
Potential Applications
Given its promising biological activity, this compound holds potential for development as an anticancer therapeutic agent. Its structural complexity allows for further modifications that could enhance efficacy or reduce side effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best contextualized by comparing it to analogous heterocyclic derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Scaffold: The target compound uses a thieno[3,4-c]pyrazol core, which provides a fused bicyclic system with enhanced planarity and metabolic stability compared to the pyrimidinone or pyrazol cores in compounds 4i and 4j. Compounds 4i and 4j incorporate coumarin, a fluorophore absent in the target compound. This suggests 4i/4j may be optimized for imaging or photodynamic therapy, whereas the target focuses on binding affinity via sulfone and oxalamide groups.
Linker and Substituents: The oxalamide linker in the target compound enables dual hydrogen-bonding interactions, contrasting with the tetrazol linker in 4i/4j, which offers π-stacking and ionic interactions. The dimethoxyethyl chain in the target may enhance membrane permeability compared to 4i/4j’s rigid coumarin substituents.
Pharmacological Potential: While 4i and 4j are reported for antimicrobial and anticancer activities due to coumarin’s DNA-intercalating properties, the target compound’s sulfone and oxalamide groups align with kinase inhibitor scaffolds (e.g., imatinib derivatives). Computational studies suggest its sulfone group may mimic ATP’s phosphate-binding interactions in kinase pockets.
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s synthesis likely involves multi-step heterocyclic condensation, similar to 4i/4j , but the sulfone installation requires controlled oxidation, adding complexity.
- Bioactivity Data Gap : Unlike 4i/4j, which have documented antimicrobial screening, the target compound lacks published biological data. Its theoretical advantages (e.g., solubility, binding) remain unvalidated.
- Structural Trade-offs : The absence of coumarin may limit the target’s fluorescence utility but could reduce toxicity risks associated with coumarin’s photodynamic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
